molecular formula C7H13N3 B13893012 7-Azidohept-1-ene

7-Azidohept-1-ene

Cat. No.: B13893012
M. Wt: 139.20 g/mol
InChI Key: PQCIEHNPMCWGNY-UHFFFAOYSA-N
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Description

7-Azidohept-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidohept-1-ene typically involves the nucleophilic substitution of a suitable leaving group with sodium azide (NaN₃). One common method is the reaction of 7-bromohept-1-ene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and implementing purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Intramolecular Ring-Closing C–H Bond Amination

Cobalt porphyrin catalysts can be used in intramolecular ring-closing C–H bond amination of aliphatic azides to directly synthesize various N-heterocycles . For example, cobalt(II) tetrakis(pentafluorophenyl)-porphyrin ([Co(TPF20P)]) or [Co(salophen)] complex does not catalyze this reaction, but the electron-donating porphyrin tetrakis(2,4,6-trimethylphenyl)-porphyrin complex ([Co(TMP)]) can catalyze this reaction .

Intermolecular Diamination

A process for the intermolecular transfer of two nitrogen groups onto an alkene compound to yield a 1,2-diamino compound can be achieved by reacting the alkene with two nitrogen sources, in the presence of an oxidant reagent and a catalytic amount of metal salt or a chelated metal salt. One nitrogen source is a bis(sulfonyl)imide or /V-halo-bis(sulfonyl)imide and the other nitrogen source is selected from the group consisting of an amide compound, an imide compound, a sulfonylcarbonylimide compound, and a carbamate compound . The diamination reaction proceeds with high chemoselectivity and complete regioselectivity with high yields under mild conditions . The diamine preparation can be performed using any salt of a metal as catalyst, such as Pd(II) salts . The oxidant used can be an hypervalent iodo(III) reagent such as Rnl(O2CRi2)2 .

Hydrosilylation of Allylic Azides

Liu et al. reported the hydrosilylation of allylic azides .

Ene Reaction

The ene reaction is a chemical reaction between an alkene with an allylic hydrogen (the ene) and a compound containing a multiple bond . The concerted nature of the ene process has been supported experimentally, and the reaction can be designated as [~σ~2~s~ + ~π~2~s~ + ~π~2~s~] in the Woodward-Hoffmann notation .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of complex molecules 7-Azidohept-1-ene can be used as an intermediate in the synthesis of complex molecules. For example, it can be converted to 1-Boc-2-vinylpiperidine via intramolecular C sp3–H amination .
  • BACE-1 Inhibitors this compound is used in the synthesis of macrocyclic BACE-1 (β-secretase) inhibitors, which are important in Alzheimer's disease research .
  • Intermolecular Diamination this compound is used in the preparation of 1,2-diamines by intermolecular diamination of alkenes .

Gold Nanoparticles

  • Surface Modification: Azides can be used as ligands for gold nanoparticles (AuNPs) . Modifying AuNPs with azides can alter their properties, such as immunogenicity and accumulation in membrane-bound organelles .
  • Applications of AuNPs: Functionalized AuNPs have various applications, including acting as cargo-carriers, chemosensors, and nanozymes . They can also be used in fluorescent imaging of tumor cells and computerized tomography scanning .
  • Photothermal Therapies: AuNPs can be designed with emission peaks in the near-infrared (NIR) region for photothermal therapies. Radiation emitted by AuNPs heats their local environment, inducing cytotoxic effects in cancerous cells .

Nanomedicines

  • Drug Delivery: Nanoparticles are used in nanomedicines for drug delivery . For example, Doxil, a nanomedicine comprising liposomes encapsulating doxorubicin, is used to treat Kaposi’s sarcoma .
  • Impact on Biological Macromolecules: Nanoparticles are increasingly present in commercial products like food and cosmetics. Understanding how these materials interact with biological macromolecules is crucial for assessing their safety and environmental impact .

Mechanism of Action

The mechanism of action of 7-Azidohept-1-ene largely depends on the type of reaction it undergoes. For example:

    Reduction: The azide group is reduced to an amine, releasing nitrogen gas (N₂) in the process.

    Cycloaddition: The azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole ring.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an azide group and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic organic chemistry .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

7-azidohept-1-ene

InChI

InChI=1S/C7H13N3/c1-2-3-4-5-6-7-9-10-8/h2H,1,3-7H2

InChI Key

PQCIEHNPMCWGNY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCN=[N+]=[N-]

Origin of Product

United States

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